molecular formula C18H24N2O2 B2408445 N-(1-cyano-1-cyclopropylethyl)-2-[2-methyl-5-(propan-2-yl)phenoxy]acetamide CAS No. 1110815-58-1

N-(1-cyano-1-cyclopropylethyl)-2-[2-methyl-5-(propan-2-yl)phenoxy]acetamide

Cat. No. B2408445
CAS RN: 1110815-58-1
M. Wt: 300.402
InChI Key: WDMCOFCGOAUVRZ-UHFFFAOYSA-N
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Description

N-(1-cyano-1-cyclopropylethyl)-2-[2-methyl-5-(propan-2-yl)phenoxy]acetamide, commonly referred to as CCPA, is a chemical compound that has been widely used in scientific research. CCPA is a potent and selective agonist of the adenosine A1 receptor, which is a G protein-coupled receptor that plays a critical role in regulating various physiological processes, including cardiac function, neuroprotection, and inflammation.

Mechanism of Action

CCPA acts as a selective agonist of the adenosine A1 receptor, which is a G protein-coupled receptor that is widely expressed in various tissues, including the heart, brain, and immune system. Upon binding to the adenosine A1 receptor, CCPA activates a signaling cascade that ultimately leads to the inhibition of adenylyl cyclase and the reduction of intracellular cAMP levels. This, in turn, leads to the inhibition of various downstream signaling pathways, including the protein kinase A pathway, which plays a critical role in regulating various physiological processes.
Biochemical and Physiological Effects:
CCPA has been shown to have a wide range of biochemical and physiological effects, including the inhibition of cardiac contractility, the reduction of neuroinflammation, and the enhancement of neuroprotection. CCPA has also been shown to have anti-inflammatory effects in various cell types, including microglia, astrocytes, and monocytes.

Advantages and Limitations for Lab Experiments

One of the main advantages of CCPA is its high selectivity for the adenosine A1 receptor, which allows researchers to investigate the specific effects of adenosine A1 receptor activation without the confounding effects of other receptors. However, one of the main limitations of CCPA is its relatively low potency compared to other adenosine A1 receptor agonists, which can limit its usefulness in certain experimental settings.

Future Directions

There are several future directions for research on CCPA and adenosine A1 receptors. One area of interest is the potential therapeutic effects of adenosine A1 receptor agonists in various diseases, including Alzheimer's disease, Parkinson's disease, and ischemic stroke. Another area of interest is the development of more potent and selective adenosine A1 receptor agonists that can be used in a wider range of experimental settings. Finally, there is a need for further research on the downstream signaling pathways activated by adenosine A1 receptor activation, which could lead to the development of novel therapeutic targets for various diseases.

Synthesis Methods

The synthesis of CCPA involves several steps, including the alkylation of 2-methyl-5-(propan-2-yl)phenol with 2-chloroacetyl chloride, followed by the reaction of the resulting intermediate with N-cyano-N-cyclopropyl ethylamine. The final step involves the purification of the product using column chromatography.

Scientific Research Applications

CCPA has been extensively used in scientific research to investigate the role of adenosine A1 receptors in various physiological and pathological conditions. For example, CCPA has been used to study the effects of adenosine A1 receptor activation on cardiac function, neuroprotection, and inflammation. CCPA has also been used to investigate the potential therapeutic effects of adenosine A1 receptor agonists in various diseases, including Alzheimer's disease, Parkinson's disease, and ischemic stroke.

properties

IUPAC Name

N-(1-cyano-1-cyclopropylethyl)-2-(2-methyl-5-propan-2-ylphenoxy)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O2/c1-12(2)14-6-5-13(3)16(9-14)22-10-17(21)20-18(4,11-19)15-7-8-15/h5-6,9,12,15H,7-8,10H2,1-4H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDMCOFCGOAUVRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(C)C)OCC(=O)NC(C)(C#N)C2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-cyano-1-cyclopropylethyl)-2-[2-methyl-5-(propan-2-yl)phenoxy]acetamide

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